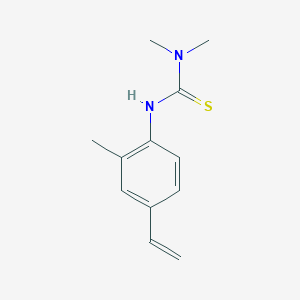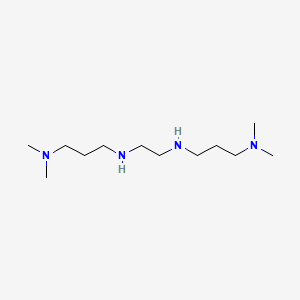![molecular formula C17H11NS2 B14485376 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole CAS No. 64988-67-6](/img/structure/B14485376.png)
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole is a chemical compound that combines the unique properties of azulene and benzothiazole Azulene is known for its deep blue color and non-benzenoid aromatic structure, while benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole typically involves the coupling of azulene derivatives with benzothiazole derivatives. One common method is the electrophilic substitution reaction, where an azulene derivative reacts with a benzothiazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents, catalysts, and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or aryl groups .
科学研究应用
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory and anticancer activities, are being investigated.
Industry: In industrial applications, this compound is used in the development of optoelectronic materials, such as organic field-effect transistors and solar cells.
作用机制
The mechanism of action of 2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways .
相似化合物的比较
2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole can be compared with other similar compounds, such as:
Azulen-1-yl derivatives: These compounds share the azulene moiety and exhibit similar electronic properties but differ in their functional groups and reactivity.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety have similar heterocyclic structures but may differ in their substituents and biological activities.
Azulen-1-yldiazenyl-heteroaromatic compounds: These compounds contain both azulene and heteroaromatic moieties, similar to this compound, but with different functional groups and applications.
The uniqueness of this compound lies in its combination of azulene and benzothiazole moieties, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
64988-67-6 |
|---|---|
分子式 |
C17H11NS2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
2-azulen-1-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H11NS2/c1-2-6-12-10-11-15(13(12)7-3-1)19-17-18-14-8-4-5-9-16(14)20-17/h1-11H |
InChI 键 |
DFAQSLDQCXUSGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=CC(=C2C=C1)SC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
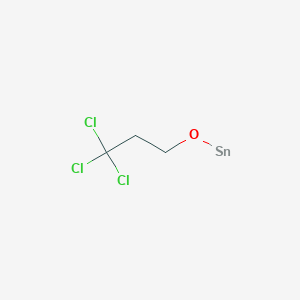
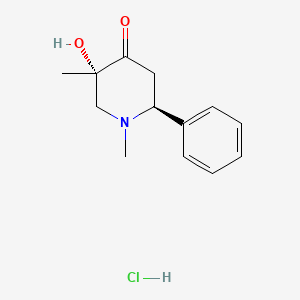
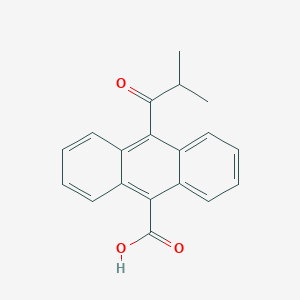
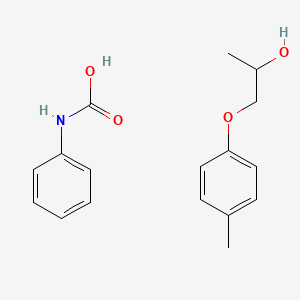
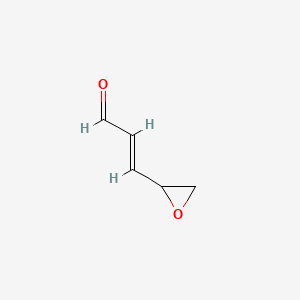
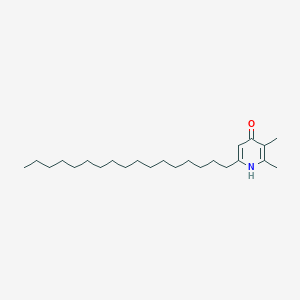
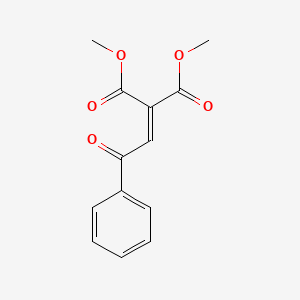
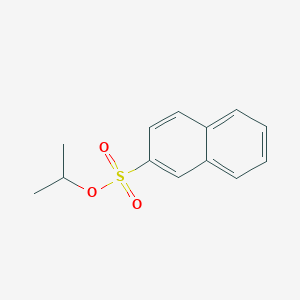
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
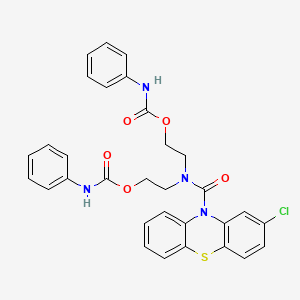
oxophosphanium](/img/structure/B14485371.png)
